molecular formula C30H48O B8216584 Skimmione

Skimmione

Cat. No. B8216584
M. Wt: 424.7 g/mol
InChI Key: DBCAVZSSFGIHQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Skimmione is a natural product found in Euphorbia hirsuta, Diospyros, and other organisms with data available.

Scientific Research Applications

1. Machine-Aided Skim Reading

Skimmione's application in facilitating skim reading, particularly in scientific research, is highlighted in "SKIMMR: machine-aided skim-reading" (Novácek & Burns, 2013). This tool offers a dynamic graph-based view of inter-related concepts extracted from documents, aiding researchers in browsing large collections of scientific articles efficiently.

2. Pharmacological Properties in Traditional Medicine

Skimmione is also identified in traditional Chinese medicine for its pharmacological properties. For instance, "Skimmin, a Coumarin from Hydrangea paniculata, Slows down the Progression of Membranous Glomerulonephritis by Anti-Inflammatory Effects and Inhibiting Immune Complex Deposition" (Zhang et al., 2013) discusses Skimmin's renoprotective activity and its effects on reducing inflammation and immune complex deposition in a rat model.

3. Anticancer Potential

Skimmione has shown potential in anticancer research. The paper "Study on the activity and mechanism of skimmianine against human non-small cell lung cancer" (Zuo et al., 2019) found that Skimmianine could significantly inhibit the growth of non-small cell lung cancer cells and induce apoptosis.

4. Diabetic Nephropathy Treatment

In the context of diabetic nephropathy, "Skimmin protects diabetic cardiomyopathy in streptozotocin‐induced diabetic rats" (Liang et al., 2020) highlights Skimmin's protective effects on diabetic cardiomyopathy, demonstrating its potential as a lead compound for treating this condition.

5. Skimmione in Genome Research

The use of Skimmione in genome research is illustrated in "The unexpected depths of genome-skimming data: A case study examining Goodeniaceae floral symmetry genes" (Berger et al., 2017). This study presents a bioinformatics approach to explore the low-abundance portion of genome-skimming next-generation sequencing libraries, demonstrating Skimmione's utility in phylogenetic or evo-devo studies.

properties

IUPAC Name

4,4,6a,6a,8a,11,11,14b-octamethyl-2,4a,5,6,8,9,10,12,12a,13,14,14a-dodecahydro-1H-picen-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O/c1-25(2)17-18-27(5)13-9-21-29(7)14-10-20-26(3,4)24(31)12-16-28(20,6)22(29)11-15-30(21,8)23(27)19-25/h9,20,22-23H,10-19H2,1-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBCAVZSSFGIHQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CC=C3C4(CCC5C(C(=O)CCC5(C4CCC3(C2C1)C)C)(C)C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,6a,8a,11,11,12b,14b-Octamethyl-1,4,4a,5,6,6a,8,8a,9,10,11,12,12a,12b,13,14,14a,14b-octadecahydro-3(2H)-picenone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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